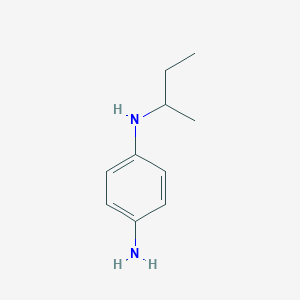

4-N-butan-2-ylbenzene-1,4-diamine

Description

Overview of Substituted Aromatic Diamines in Contemporary Chemical Research

Substituted aromatic diamines are a class of organic compounds that are fundamental to numerous areas of modern chemical research and industry. These molecules, characterized by an aromatic ring system bearing two amino groups with various substituents, are pivotal building blocks and functional agents. Their utility spans from the synthesis of high-performance polymers and sophisticated dyes to their application as antioxidants and antiozonants in the rubber and petroleum industries. cymitquimica.comscirp.orgwikipedia.org The nature and position of the substituents on the aromatic ring and the nitrogen atoms can dramatically influence the compound's physical and chemical properties, making them a rich field for scientific investigation. epa.gov

Significance of the N-Alkyl Substitution Pattern in Benzene-1,4-diamine Derivatives

The substitution of alkyl groups onto the nitrogen atoms of benzene-1,4-diamine (also known as p-phenylenediamine) is a critical strategy for fine-tuning the molecule's reactivity and performance in various applications. This N-alkylation significantly impacts the compound's antioxidant and antiozonant capabilities. scirp.orgresearchgate.net For instance, in the rubber industry, these derivatives are indispensable for protecting materials from degradation caused by heat, oxidation, and ozone exposure. scirp.orgnih.gov The alkyl groups enhance the compound's solubility in the rubber matrix and influence its migration to the surface, where it can react with and neutralize degrading agents. scirp.orgresearchgate.net The specific structure of the alkyl group, whether it is a primary, secondary, or tertiary alkyl, and its branching, all play a crucial role in the compound's efficacy.

Focus on 4-N-butan-2-ylbenzene-1,4-diamine: Structural Considerations and Research Imperatives

Within the diverse family of N-alkyl substituted benzene-1,4-diamines, this compound presents a unique structural profile. This compound features a single sec-butyl group attached to one of the nitrogen atoms of the p-phenylenediamine (B122844) core. nih.gov This specific substitution pattern, with a secondary butyl group, offers a balance of steric hindrance and electronic effects that are of significant research interest.

The primary research imperatives for this compound and its close relatives revolve around understanding the structure-property relationships that govern their performance as industrial additives. Key areas of investigation include elucidating the mechanisms by which they act as antioxidants and antiozonants, and how the sec-butyl group, in comparison to other alkyl substituents, influences these protective functions. epa.gov Furthermore, there is a continuous drive to develop more effective and environmentally benign alternatives to existing additives, prompting detailed studies into the synthesis and reactivity of compounds like this compound. nih.gov

Below is a data table summarizing the key properties of this compound and a related, more heavily substituted compound, N,N'-di-sec-butyl-p-phenylenediamine, for comparative purposes.

| Property | This compound | N,N'-Di-sec-butyl-p-phenylenediamine |

| CAS Number | Not explicitly found, but related to 101-96-2 | 101-96-2 |

| Molecular Formula | C10H16N2 | C14H24N2 |

| Molecular Weight | 164.25 g/mol | 220.36 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid | Pale yellow or amber to red liquid |

| Primary Application | Antioxidant/antiozonant precursor/intermediate | Antioxidant and antiozonant in rubber and gasoline |

| Key Structural Feature | Mono-N-sec-butyl substitution | Di-N-sec-butyl substitution |

Structure

2D Structure

Properties

IUPAC Name |

4-N-butan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBRHCVQODXRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307747 | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10029-30-8 | |

| Record name | 1, N-(1-methylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-N-butan-2-ylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of N Butan 2 Ylbenzene 1,4 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-butan-2-ylbenzene-1,4-diamine in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of all atoms in the molecule can be determined. rsc.org

In the ¹H NMR spectrum, distinct signals are expected for the protons of the sec-butyl group and the aromatic ring. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The presence of two different amine groups (-NH₂ and -NH-) and the sec-butyl substituent breaks the symmetry of the benzene ring, leading to complex splitting patterns for the aromatic protons. The protons of the sec-butyl group, including the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) protons, will appear in the upfield region. docbrown.infodocbrown.info The N-H protons of the primary and secondary amine groups will produce signals whose chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org Signals for the six carbons of the aromatic ring will appear in the downfield region (typically 110-150 ppm), with the carbons directly attached to the nitrogen atoms showing distinct chemical shifts. The four carbons of the sec-butyl group will be found in the upfield region of the spectrum.

¹H NMR Spectral Data Interpretation for N-butan-2-ylbenzene-1,4-diamine

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | ~6.5 - 7.5 | Multiplet | 4H |

| Primary Amine (NH₂) | Variable | Broad Singlet | 2H |

| Secondary Amine (NH) | Variable | Singlet/Triplet | 1H |

| Methine (CH) | ~3.4 - 3.6 | Sextet | 1H |

| Methylene (CH₂) | ~1.5 - 1.7 | Quintet | 2H |

| Methyl (CH₃-CH₂) | ~1.1 - 1.3 | Triplet | 3H |

¹³C NMR Spectral Data Interpretation for N-butan-2-ylbenzene-1,4-diamine

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | ~140 - 150 |

| Aromatic C-H | ~115 - 130 |

| Methine (CH) | ~45 - 55 |

| Methylene (CH₂) | ~29 - 32 |

| Methyl (CH₃-CH) | ~20 - 23 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of N-butan-2-ylbenzene-1,4-diamine. The compound has a molecular formula of C₁₀H₁₆N₂ and a monoisotopic mass of 164.131 Da. nih.gov In high-resolution mass spectrometry (HRMS), the precise mass measurement can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass.

When analyzed by MS, the compound will produce a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques, a protonated molecular ion peak ([M+H]⁺) at m/z 165.139. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways would include the loss of alkyl fragments from the sec-butyl group. A significant fragment ion is often observed at m/z 91, corresponding to the tropylium (B1234903) ion resulting from McLafferty rearrangement, a characteristic fragmentation for n-butylbenzene and related structures. nist.gov Another prominent peak would likely arise from the cleavage of the C-C bond beta to the nitrogen atom, resulting in the loss of an ethyl radical (C₂H₅) to give a fragment at m/z 135.

Key Mass Spectrometry Data for N-butan-2-ylbenzene-1,4-diamine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol nih.gov |

| Monoisotopic Mass | 164.131348519 Da nih.gov |

| [M+H]⁺ Ion (m/z) | 165.139 |

| Key Fragment Ion (m/z) | 135 ([M-C₂H₅]⁺) |

Coupling chromatographic separation with mass spectrometry detection provides powerful analytical platforms for the analysis of diamines like N-butan-2-ylbenzene-1,4-diamine.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. rsc.org For amine analysis, it is often necessary to derivatize the compound to increase its volatility and thermal stability, and to improve chromatographic peak shape. GC-MS is highly effective for identifying and quantifying volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing less volatile and thermally labile compounds. researchgate.net The diamine is first separated from other components in a mixture by liquid chromatography, typically reversed-phase HPLC or UHPLC. The eluent is then introduced into the mass spectrometer. Using tandem MS (MS/MS), the molecular ion of the target compound can be selected, fragmented, and the resulting product ions monitored. This technique, known as Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity, making it ideal for detecting trace levels of the diamine or its degradation products in complex matrices. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. docbrown.infonist.gov The IR spectrum of N-butan-2-ylbenzene-1,4-diamine would show characteristic absorption bands confirming its structure. The N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups are prominent in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including C-N stretching and C-H bending vibrations, which are unique to the molecule. docbrown.info

Expected IR Absorption Bands for N-butan-2-ylbenzene-1,4-diamine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary & Secondary Amine | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Amine | N-H Bend | 1550 - 1650 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of the molecule. up.ac.zaresearchgate.net The chromophore in this case is the benzene ring. The two amino groups act as powerful auxochromes, which are electron-donating groups that interact with the π-electron system of the ring. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uomustansiriyah.edu.iq Consequently, the absorption maxima (λmax) for the π → π* electronic transitions are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Aromatic diamines typically exhibit strong absorption bands in the UV region between 200 and 400 nm. up.ac.za

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for determining the purity of N-butan-2-ylbenzene-1,4-diamine and for separating it from structural isomers or related impurities that may have formed during its synthesis.

HPLC and its advanced counterpart, UHPLC, are the premier techniques for assessing the purity of non-volatile compounds like N-butan-2-ylbenzene-1,4-diamine. sielc.comsielc.com A common method involves reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com An acidic modifier, such as formic acid, is often added to the mobile phase to ensure the amine is protonated, which results in sharper, more symmetrical peaks and improved retention time reproducibility. By monitoring the column eluent with a UV detector or a mass spectrometer, a chromatogram is produced where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. UHPLC, which uses columns with smaller particles, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique used to separate molecules based on their size in solution. chromatographyonline.com While SEC is not used for the analysis of the small diamine monomer itself, it is a crucial tool for characterizing polymers synthesized using N-butan-2-ylbenzene-1,4-diamine as a monomer or building block. nsf.gov Diamines are common precursors for high-performance polymers such as polyamides and polyimides. SEC separates the resulting polymer chains based on their hydrodynamic volume, allowing for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). This information is critical for understanding the structure-property relationships of the final polymeric material. nsf.gov

Advanced Microscopy Techniques for Material Morphology

Advanced microscopy techniques are essential for understanding the surface and bulk morphology of materials. For a compound like N-butan-2-ylbenzene-1,4-diamine, these methods would be particularly relevant when it is incorporated into polymers, composites, or self-assembled structures.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of materials at high resolution. SEM provides detailed images of a sample's surface by scanning it with a focused beam of electrons, while TEM transmits electrons through an ultra-thin specimen to create an image, revealing internal structure. azooptics.com

Table 1: Illustrative Morphological Analysis of p-Phenylenediamine-based Polymers using SEM/TEM

| Polymer System | Technique | Observed Morphology | Typical Dimensions | Influencing Factor | Reference |

| Poly(p-phenylenediamine) | SEM/TEM | Nanofibers | Diameter: ~600 nm; Length: 50-80 µm | Synthesis pH (e.g., pH 8.0) | researchgate.net |

| Poly(p-phenylenediamine) | SEM/TEM | Nanospheres | - | Synthesis pH (e.g., pH 5.0) | researchgate.net |

| Graphene Oxide-PDA | TEM | Spherical nanoparticles on GO sheets | ~70 nm | Amidation reaction | researchgate.net |

| Pyrrole-based POPs | SEM | 2D Lamellar Nanosheets | Micrometer-scale transverse dimensions | Rigid para-monomers | acs.org |

This table is illustrative and based on data for related p-phenylenediamine (B122844) polymers, not N-butan-2-ylbenzene-1,4-diamine itself.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce topographical images of a surface at the nanoscale. It can also be used to measure local mechanical properties. nih.gov If N-butan-2-ylbenzene-1,4-diamine were used to functionalize a surface, AFM could be employed to visualize the resulting surface pattern and the distribution of the amine functional groups. nih.govresearchgate.netjku.at For example, studies have used AFM to visualize the grafting of small molecules onto surfaces and to confirm the monolayer nature of deposited sheets, with a typical thickness of around 0.9 nm. acs.orgnih.gov

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique where an image is formed by collecting electrons scattered at high angles. The image intensity is strongly dependent on the atomic number (Z-contrast), making it ideal for visualizing heavy atoms on a lighter substrate. jeol.com While N-butan-2-ylbenzene-1,4-diamine consists of light elements (C, N, H), it could be used as a nitrogen precursor in the synthesis of nitrogen-doped carbon materials, which are then studied by HAADF-STEM. researchgate.netresearchgate.net This technique can confirm the incorporation of nitrogen and identify atomically dispersed metal-nitrogen sites (M-N-C), which are crucial for catalytic applications. researchgate.netacs.org

Table 2: Potential Applications of AFM and HAADF-STEM for Materials Containing N-butan-2-ylbenzene-1,4-diamine

| Technique | Application | Information Obtained | Example from Related Systems | Reference |

| AFM | Surface functionalization analysis | Topography, distribution of functional groups, local mechanical properties. | Imaging of amine-functionalized multi-walled carbon nanotubes. | researchgate.net |

| HAADF-STEM | Analysis of N-doped materials | Identification of single-atom dopants, visualization of heavy elements. | Imaging of metal-nitrogen-doped carbon catalysts to identify single metal atoms. | researchgate.net |

This table presents potential applications based on techniques used for analogous systems.

Electrochemical Methods for Redox Characterization

Electrochemical methods, particularly cyclic voltammetry (CV), are fundamental for characterizing the redox properties of electroactive molecules like N-butan-2-ylbenzene-1,4-diamine. The p-phenylenediamine core is known to undergo oxidation-reduction reactions.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For p-phenylenediamine and its derivatives, CV typically reveals a redox process involving the transfer of two electrons and two protons. srce.hr The molecule is oxidized to a quinonediimine species, and this process can be reversible or irreversible depending on the chemical stability of the generated species and the experimental conditions. srce.hrresearchgate.net

A typical cyclic voltammogram for a p-phenylenediamine derivative in an aqueous buffer would show an anodic peak (oxidation) on the forward scan and a corresponding cathodic peak (reduction) on the reverse scan. srce.hr The potential of these peaks provides information about the thermodynamics of the redox reaction, while the peak currents are related to the concentration and diffusion coefficient of the species. Such studies are crucial for applications in electrochemical sensors, batteries, and as redox mediators. rsc.orgabechem.com

Table 3: Representative Electrochemical Data for p-Phenylenediamine

| Parameter | Value | Conditions | Significance | Reference |

| Anodic Peak Potential (Epa) | 0.10 V | vs. Ag/AgCl; 1 mM p-PD in 0.1 M PBS (pH 7.0) | Potential at which oxidation occurs. | srce.hr |

| Cathodic Peak Potential (Epc) | 0.03 V | vs. Ag/AgCl; 1 mM p-PD in 0.1 M PBS (pH 7.0) | Potential at which the oxidized species is reduced back. | srce.hr |

| Electron Transfer | 2e⁻, 2H⁺ | Aqueous media | Indicates the number of electrons and protons involved in the redox reaction. | srce.hr |

| Process Type | Diffusion-controlled | - | The rate of the reaction is limited by the diffusion of the analyte to the electrode surface. | abechem.com |

This table shows typical data for the parent compound p-phenylenediamine and is illustrative for its derivatives.

Diffraction and Scattering Techniques for Structural Analysis

For a compound like N-butan-2-ylbenzene-1,4-diamine, single-crystal X-ray diffraction would provide definitive structural information. While specific data for this molecule is not found, studies on related p-phenylenediamine derivatives demonstrate the power of this technique. For example, the crystal structure of poly(p-phenylene terephthalamide) fibers was determined using XRD, revealing a monoclinic unit cell and the arrangement of the polymer chains, including the hydrogen bonding network between them. abo.fi Similarly, single-crystal XRD has been used to confirm the structure of complex assemblies involving p-phenylenediamine linkers, showing how the molecules are arranged in the solid state. acs.orgacs.org

For polymeric materials derived from N-butan-2-ylbenzene-1,4-diamine, powder XRD would be used to assess the degree of crystallinity. Amorphous polymers show broad humps, whereas crystalline or semi-crystalline polymers exhibit sharp diffraction peaks. scilit.com

Table 4: Illustrative X-ray Diffraction Data for a Related Aromatic Polyamide

| Compound | Crystal System | Unit Cell Parameters | Space Group | Key Structural Feature | Reference |

| Poly(p-phenylene terephthalamide) | Monoclinic | a=7.87 Å, b=5.18 Å, c=12.9 Å, γ=90° | Pn or P21/n | Hydrogen bonds between adjacent chains in the (100) plane. | abo.fi |

This table is based on published data for a polymer containing a p-phenylenediamine moiety to illustrate the type of information obtained from XRD.

Computational Chemistry and Theoretical Investigations of N Butan 2 Ylbenzene 1,4 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for N-butan-2-ylbenzene-1,4-diamine would provide a fundamental understanding of its stability and reactivity.

Detailed research findings from DFT would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals is a critical parameter for determining molecular reactivity and stability.

In a study of similarly substituted p-phenylenediamine (B122844) antioxidants, DFT calculations were used to understand their effectiveness, which is linked to their electronic properties. researchgate.net For N-butan-2-ylbenzene-1,4-diamine, the electron-donating nature of the amino groups and the alkyl substituent would be expected to raise the energy of the HOMO, making the molecule susceptible to oxidation, a key characteristic for antioxidant behavior.

Table 1: Predicted DFT-Calculated Electronic Properties of N-butan-2-ylbenzene-1,4-diamine

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates strong electron-donating ability, suggesting antioxidant potential. |

| LUMO Energy | Relatively low | Suggests the ability to accept electrons, influencing its role in charge-transfer complexes. |

| HOMO-LUMO Gap | Small to moderate | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on nitrogen atoms | Identifies the nitrogen atoms as the primary sites for electrophilic attack and hydrogen bonding. |

These calculations would also yield global reactivity descriptors, which quantify the chemical behavior of the molecule.

Table 2: Predicted Global Reactivity Descriptors for N-butan-2-ylbenzene-1,4-diamine

| Descriptor | Formula | Predicted Trend | Implication for Reactivity |

| Ionization Potential (I) | I ≈ -EHOMO | Low | Easily oxidized, supporting antioxidant function. |

| Electron Affinity (A) | A ≈ -ELUMO | Moderate | Can stabilize an additional electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Low to moderate | Indicates a "soft" molecule, prone to reaction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Moderate | Influences the polarity of its bonds and interactions. |

Molecular Docking Simulations for Interaction Studies

Molecular docking is a computational method that predicts how a small molecule (ligand), such as N-butan-2-ylbenzene-1,4-diamine, binds to a macromolecular target, like a protein or a DNA sequence. nih.gov This technique is instrumental in drug discovery and in understanding the mechanisms of action for bioactive compounds.

While specific docking studies for N-butan-2-ylbenzene-1,4-diamine are not prominent in the literature, its structural analogues, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPDQ), have been studied for their interaction with biological molecules like DNA. nih.gov Docking simulations for N-butan-2-ylbenzene-1,4-diamine would likely explore its binding to enzymes it might inhibit, such as those involved in oxidative processes, or to receptors where it could elicit a biological response.

The simulation would involve placing the 3D structure of the molecule into the active site of a target protein. The binding affinity is then calculated, and the interactions are analyzed.

Table 3: Hypothetical Molecular Docking Interaction Profile

| Target Protein Type | Potential Binding Interactions | Predicted Outcome |

| Oxidoreductase Enzymes | Hydrogen bonds from NH/NH2 groups to active site residues. Hydrophobic interactions from the benzene (B151609) ring and butyl group. | Inhibition of enzyme activity, contributing to antioxidant effects. |

| DNA | Intercalation of the phenyl ring between base pairs. Hydrogen bonding with phosphate (B84403) backbone or bases. | Potential for genotoxicity, as seen with related quinone species. nih.gov |

| Polymer Chains | Van der Waals forces and hydrogen bonding with polymer functional groups. | Understanding its role as an antiozonant or stabilizer in materials like rubber. wikipedia.org |

Conformational Analysis and Chirality Effects on Molecular Geometry

N-butan-2-ylbenzene-1,4-diamine is a chiral molecule due to the stereocenter at the second carbon of the butyl group. This results in two enantiomers: (R)- and (S)-N-butan-2-ylbenzene-1,4-diamine. Conformational analysis, often performed using computational methods, is essential to understand the three-dimensional arrangement of atoms and the energy associated with different shapes (conformers).

The rotation around the C-N bonds and the C-C bonds of the butyl group will lead to various conformers with different energies. Computational analysis can identify the most stable (lowest energy) conformer and the energy barriers between different conformations.

The chirality is expected to have a significant impact on its interaction with other chiral molecules, such as the amino acid residues in a protein. The (R) and (S) enantiomers will likely exhibit different binding affinities and biological activities, a common phenomenon in pharmacology. The geometry of the molecule, including bond lengths and angles, would be optimized for each stable conformer to provide a detailed structural picture.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of mechanisms. For N-butan-2-ylbenzene-1,4-diamine, this could be applied to understand its synthesis, degradation, and antioxidant action.

For instance, the synthesis of the related N,N'-di-sec-butyl-p-phenylenediamine often involves the reductive amination of p-phenylenediamine with butanone. sincerechemical.com A computational study of this reaction could model the formation of the imine intermediate and its subsequent reduction, providing insights into the transition states and reaction kinetics.

Furthermore, the antioxidant mechanism of p-phenylenediamines involves hydrogen atom transfer from the amine groups to neutralize free radicals. researchgate.net Theoretical calculations can determine the bond dissociation energies of the N-H bonds, predicting which hydrogen is more easily abstracted and how the resulting radical is stabilized.

Table 4: Potential Reaction Pathways for Computational Investigation

| Reaction Type | Computational Approach | Insights Gained |

| Oxidation to Quinone-diimine | Transition state search, reaction energy profile. | Understanding the mechanism of antioxidant action and degradation. |

| Electrophilic Aromatic Substitution | Calculation of Fukui functions or MEP. | Predicting the regioselectivity of reactions on the benzene ring. |

| Polymerization (as a monomer) | Modeling reaction with a co-monomer. | Predicting polymer structure and properties. |

Quantum Chemical Studies on Electronic Properties and Adsorption

Quantum chemical calculations are vital for understanding how N-butan-2-ylbenzene-1,4-diamine interacts with surfaces, a key aspect of its application as a corrosion inhibitor or as an additive in materials. These studies provide detailed electronic properties that govern adsorption processes.

The adsorption of organic molecules on metal surfaces is often modeled by considering the electronic interactions between the molecule's frontier orbitals and the metal's d-orbitals. The presence of nitrogen atoms with lone pair electrons and the π-system of the benzene ring in N-butan-2-ylbenzene-1,4-diamine make it a good candidate for strong adsorption on metal surfaces.

Quantum chemical calculations can determine:

Adsorption Energy: The strength of the bond between the molecule and the surface.

Adsorption Geometry: The orientation of the molecule on the surface (e.g., flat-lying or tilted).

Charge Transfer: The amount of electron density transferred between the molecule and the surface, indicating the nature of the chemical bond formed.

Studies on similar aromatic amines have shown that they can form a protective film on metal surfaces, thus inhibiting corrosion.

Applications of N Butan 2 Ylbenzene 1,4 Diamine and Its Derivatives in Advanced Materials and Catalysis

Polymer Science and Engineering Applications

The presence of two amine groups on the benzene (B151609) ring allows 4-N-butan-2-ylbenzene-1,4-diamine to serve as a versatile building block in various polymeric systems. Its applications range from being a fundamental monomer unit to a specialized additive that imparts crucial properties to the final material.

Role as Monomers in Polymer Synthesis

Aromatic diamines are fundamental monomers for producing high-performance polymers such as aramids (aromatic polyamides) and polyimides, known for their exceptional thermal stability and mechanical strength. This compound can participate in step-growth polymerization reactions. The primary (-NH2) and secondary (-NH-) amine groups can react with difunctional acid chlorides or dianhydrides through polycondensation to form long polymer chains. researchgate.nettandfonline.com

For instance, in the synthesis of polyamides, the diamine would be reacted with a dicarboxylic acid chloride (e.g., terephthaloyl chloride). The reaction proceeds with the elimination of hydrogen chloride, forming strong, stable amide linkages that constitute the polymer backbone. tandfonline.com Similarly, reaction with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) would first form a poly(amic acid) intermediate, which is then thermally or chemically treated to form a robust polyimide structure.

The incorporation of the N-butan-2-yl substituent is significant. Unlike unsubstituted p-phenylenediamine (B122844), which often yields poorly soluble and difficult-to-process polymers, the alkyl side group on this compound disrupts chain packing. tandfonline.comresearchgate.net This disruption can decrease the crystallinity and improve the solubility of the resulting polymers in common organic solvents, thereby enhancing their processability without substantially compromising their thermal properties. researchgate.net Studies on similar N-substituted p-phenylenediamine derivatives have shown that side groups significantly influence solubility and final polymer morphology. tandfonline.comresearchgate.net

Table 1: Potential Polymer Properties Derived from Aromatic Diamines

| Polymer Type | Comonomer | Expected Properties from Diamine | Reference |

| Aromatic Polyamide | Terephthaloyl chloride | High thermal stability, improved solubility due to alkyl side group. | tandfonline.comtandfonline.com |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, enhanced processability. | researchgate.netresearchgate.net |

Utilization as Curing Agents or Hardeners in Thermosetting Systems

Thermosetting polymers, such as epoxy resins, require a curing agent or hardener to form a rigid, three-dimensional network. Aromatic amines are a major class of curing agents, prized for the high thermal and chemical resistance they impart to the cured resin. The amine groups react with the epoxide rings of the resin in a ring-opening addition reaction. This process creates covalent bonds and cross-links the linear epoxy chains into a durable, infusible solid.

This compound, with its two reactive amine groups containing a total of three active hydrogens (two on the primary amine, one on the secondary amine), can function effectively as a hardener. Each active hydrogen can react with an epoxy group, enabling the diamine molecule to connect multiple resin chains. The rigid phenylenediamine core contributes to a high glass transition temperature (Tg) and excellent mechanical properties in the final cured product. The use of diamines as crosslinkers is a fundamental strategy in designing hydrogel and thermoset network architectures. mdpi.com

Integration into Polymer Composites and Nanocomposites

The performance of polymer composites and nanocomposites heavily depends on the quality of the interface between the polymer matrix and the reinforcing filler (e.g., glass fibers, carbon nanotubes, or clay nanosheets). A strong interfacial bond is crucial for effective stress transfer from the matrix to the filler, which is the basis of reinforcement.

Polymers synthesized from this compound can serve as high-performance matrices for composites. Furthermore, the diamine itself can be used as a surface modification agent for fillers. The amine groups can form covalent bonds or strong polar interactions with functional groups on the filler surface. For example, studies have shown that poly(p-phenylenediamine) can be effectively integrated with montmorillonite (B579905) clay to create nanocomposites with enhanced conductivity and structural integrity. mdpi.com The monomer is intercalated into the clay galleries and then polymerized in-situ. mdpi.com This approach ensures excellent dispersion and prevents the agglomeration of nanofillers. Functionalizing nanosheets like molybdenum disulfide with amino groups has also been shown to significantly enhance the mechanical and thermal properties of epoxy composites by improving the interfacial interaction. researchgate.net

Photostabilization Applications in Polymeric Materials

Derivatives of p-phenylenediamine are widely used as highly effective antioxidants and antiozonants in plastics and rubbers. wikipedia.orgmdpi.com These additives protect the polymer from degradation caused by exposure to oxygen, ozone, and UV radiation. The mechanism of action involves the donation of a hydrogen atom from the N-H group to reactive peroxy radicals in the polymer, which terminates the auto-oxidation chain reaction. researchgate.net The resulting aminyl radical is stabilized by resonance over the aromatic ring and is not reactive enough to initiate new degradation chains.

A closely related compound, N,N'-di-sec-butyl-1,4-phenylenediamine, is a well-established industrial antioxidant used in lubricants, waxes, and hydrocarbon products. wikipedia.orgwikipedia.orgnist.gov Given this precedent, this compound is expected to exhibit strong antioxidant properties. The secondary amine group is particularly effective in this role. Its presence would allow it to function as a primary antioxidant, scavenging free radicals and preventing the chain reactions that lead to polymer degradation and loss of mechanical properties. wikipedia.orgresearchgate.net

Catalysis and Ligand Design

In the field of catalysis, the precise three-dimensional arrangement of atoms in a ligand is paramount for achieving high selectivity. The inherent chirality of this compound makes it a compelling candidate for the design of specialized ligands for asymmetric synthesis.

Chiral Ligands in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. researchgate.net This process relies on a chiral catalyst, typically a metal complex bearing a chiral organic ligand, to control the stereochemical outcome of a reaction. Chiral diamines are a privileged class of ligands because their two nitrogen atoms can effectively chelate (bind at two points) to a metal center, creating a stable and well-defined chiral environment around it. nih.gov

The defining feature of this compound in this context is the chiral center at the second carbon of the butyl group. This makes the entire molecule chiral. When used as a ligand, it can coordinate to a transition metal (like palladium, rhodium, or copper), and the resulting complex can catalyze reactions such as asymmetric hydrogenations, allylic alkylations, or C-N bond formations. nih.govmdpi.com The steric bulk and specific orientation of the chiral sec-butyl group influence how a substrate approaches the metal's active site, favoring the formation of one enantiomeric product over the other. researchgate.netnih.gov The development of chiral N,N-ligands has been instrumental in advancing asymmetric catalysis, often providing high levels of enantioselectivity in challenging transformations. nih.gov

Table 2: Research Highlights in Chiral Diamine Ligand Catalysis

| Catalyst System | Reaction Type | Key Finding | Reference |

| Chiral Diamine/Palladium | Asymmetric Addition | A pluripotent chiral diamine catalyst demonstrated excellent yields and enantiomeric ratios in water. | researchgate.net |

| Chiral BOX and P,N-Ligands | Various Metal-Catalyzed Reactions | Modular, non-symmetrical ligands often outperform C2-symmetric ligands by desymmetrizing the electronic and steric environment. | nih.gov |

| Chiral Dinitrogen Ligands/Palladium | Asymmetric Catellani Reaction | Enabled the synthesis of C-N axially chiral scaffolds with high enantioselectivity. | nih.gov |

Organocatalytic Applications

Derivatives of benzene-1,4-diamine are emerging as promising scaffolds in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. While direct catalytic applications of N-butan-2-ylbenzene-1,4-diamine are not extensively documented, the principles are well-established through structurally similar bifunctional organocatalysts. These catalysts typically feature a hydrogen-bond donor site and a basic site within the same molecule.

Research into organocatalysts derived from chiral diamines, such as (1R,2R)-cyclohexane-1,2-diamine, provides a framework for the potential use of N-butan-2-ylbenzene-1,4-diamine derivatives. mdpi.comresearchgate.net In these systems, one amine group can be functionalized to act as a hydrogen-bond donor (e.g., as an amide or sulfonamide), while the other can serve as a Brønsted base to activate a reactant. mdpi.comresearchgate.net For instance, bifunctional catalysts have been synthesized and tested in reactions like the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net Although these specific catalysts showed modest enantioselectivity (up to 41% ee), they demonstrate the viability of the diamine scaffold in catalysis. mdpi.com The N-butan-2-ylbenzene-1,4-diamine structure offers a platform where the aromatic diamine can be similarly modified to create catalysts for various asymmetric C-C bond-forming reactions. mdpi.com

Table 1: Performance of Related Diamine-Derived Organocatalysts in Michael Addition mdpi.com

| Catalyst Type | Conversion (%) | Enantioselectivity (% ee) |

| Sulfonamides | up to 93 | up to 28 |

| Amides | up to 88 | up to 41 |

| Arylated Amines | up to 61 | up to 13 |

| Benzylated Amines | up to 82 | up to 21 |

This table is based on data from organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and serves as a model for potential applications.

Metal Complex Catalysis Derived from Diamine Ligands

The diamine functionality present in N-butan-2-ylbenzene-1,4-diamine makes it and its derivatives excellent candidates for ligands in metal complex catalysis. Diamine ligands are crucial in coordination chemistry, stabilizing transition metals in various oxidation states and enabling a wide range of catalytic transformations. beilstein-journals.orgscience.gov

Ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands with additional nitrogen donor groups have proven to be efficient catalysts for processes like the transfer hydrogenation of ketones. beilstein-journals.org The diamine structure can be used to synthesize related pincer or bidentate ligands that coordinate with metals such as ruthenium, iridium, or rhodium. science.gov These metal centers, when coordinated with diamine-derived ligands, can catalyze reactions essential to organic synthesis, including hydrogenation, dehydrogenative alkylation, and other coupling reactions. beilstein-journals.orgscience.gov The synthesis of such complexes typically involves the reaction of a metal precursor with the diamine ligand. For example, dinuclear zinc(II) chloride complexes have been synthesized from 1,4-diamino-2,3-di(2-pyridyl)butane, showcasing the ability of diamine structures to form stable multinuclear metal complexes. researchgate.net

Applications in Transition-Metal-Free Cross-Coupling Reactions

A significant development in organic chemistry is the use of organic molecules to catalyze reactions that traditionally require transition metals. acs.org Diamines, including simple structures like N,N′-dimethylethylenediamine, have been identified as effective catalysts for transition-metal-free C-C cross-coupling reactions, such as the direct arylation of benzene with aryl halides. acs.org

These reactions are proposed to proceed through a radical mechanism or via the formation of aryne intermediates, where the diamine plays a crucial role in promoting the reaction, often in the presence of a strong base like potassium tert-butoxide. acs.org The N-butan-2-ylbenzene-1,4-diamine, with its two nitrogen sites, fits the profile of a potential catalyst or ligand in such systems. While the focus has often been on aliphatic diamines, the fundamental ability of the amino groups to facilitate these couplings suggests a promising area of research for aromatic diamines and their derivatives. nih.gov This approach avoids the cost and toxicity associated with transition metals, offering a more sustainable pathway for synthesizing complex organic molecules. acs.orgnih.gov

Emerging Applications in Chemical Sensing and Energy Conversion Devices

Conductive Polymer Systems for Sensor Development

N-butan-2-ylbenzene-1,4-diamine is an aniline (B41778) derivative and can serve as a monomer for the synthesis of polyaniline (PANI)-like conductive polymers. rsc.orgresearchgate.net PANI and its derivatives are among the most studied conductive polymers due to their stable redox activity, tunable conductivity, and straightforward synthesis. nih.govmdpi.com These properties make them highly suitable for chemical sensing applications. rsc.orgmdpi.com

By polymerizing functionalized aniline monomers, such as N-butan-2-ylbenzene-1,4-diamine, it is possible to create new polymer films with tailored properties. researchgate.net The electrical conductivity of these polymers changes upon interaction with specific analytes, forming the basis of a sensor. rsc.org For example, PANI-based sensors have shown high sensitivity to gases like ammonia (B1221849) and hydrogen sulfide, as well as changes in pH. rsc.orgresearchgate.net The incorporation of the N-butan-2-yl group could enhance the solubility and processability of the resulting polymer, which is a common challenge with the parent PANI. rsc.org These sensors can operate at room temperature and offer a low-cost, simple design for detecting various chemical species. rsc.orgresearchgate.net

Table 2: Properties and Applications of Polyaniline (PANI) Derivatives in Sensing

| Property | Description | Relevance to Sensing |

| Redox Activity | Can exist in multiple, stable oxidation states (leucoemeraldine, emeraldine (B8112657), pernigraniline). nih.gov | The transition between states, triggered by an analyte, causes a detectable change in conductivity and color. |

| Tunable Conductivity | Conductivity can be controlled by doping with acids or through electrochemical potential. nih.gov | Allows for the optimization of the sensor's baseline signal and sensitivity. |

| Environmental Stability | The emeraldine salt form is stable in air. nih.gov | Leads to robust sensors with a longer operational lifetime. |

| Surface Functionalization | The amine groups on the polymer backbone can be modified. mdpi.com | Enables the attachment of specific recognition elements to enhance sensor selectivity. |

Electrochemical Energy Storage Systems

Redox-active organic molecules are at the forefront of research into next-generation energy storage, particularly for applications like redox flow batteries (RFBs). purdue.edunih.gov These materials offer the potential for lower cost and greater sustainability compared to traditional metal-based systems. researchgate.net Phenylenediamine derivatives, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), have been investigated as organic catholytes (positive electrolyte materials) in non-aqueous RFBs. purdue.edu

N-butan-2-ylbenzene-1,4-diamine belongs to this same class of redox-active p-phenylenediamines. In a battery, it can undergo reversible oxidation and reduction, allowing it to store and release electrical energy. The two amine groups provide two redox centers, which can lead to a high specific capacity. The electrochemical potential of these molecules can be tuned by modifying the substituent groups on the nitrogen atoms or the aromatic ring. purdue.edu The use of organic solvents in these batteries allows for a wider operating voltage window compared to aqueous systems, potentially leading to higher energy densities. nih.gov Research in this area focuses on improving the solubility and stability of these organic redox-active materials to ensure long-term performance in battery applications. purdue.eduharvard.edu

Future Research Trajectories and Interdisciplinary Outlook for N Butan 2 Ylbenzene 1,4 Diamine Research

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The industrial synthesis of aromatic amines often relies on multi-step processes involving nitration followed by reduction, which can utilize harsh reagents and generate significant waste. Future research must prioritize the development of green and sustainable synthetic pathways to 4-N-butan-2-ylbenzene-1,4-diamine. Inspiration can be drawn from recent advancements in the synthesis of other diamines from renewable feedstocks. nih.govbohrium.comresearchgate.net

Key research objectives include:

Renewable Feedstocks: Investigating the use of bio-based precursors for the aromatic ring or the butanyl moiety.

Catalytic Amination: Developing direct amination methods that avoid the traditional nitration-reduction sequence, potentially using ammonia (B1221849) and a heterogeneous catalyst.

Green Reaction Conditions: Employing environmentally benign solvents (like water or bio-derived solvents), lower reaction temperatures, and energy-efficient protocols such as visible-light-mediated reactions. nih.govbohrium.com Recent work on the synthesis of 1,4-p-menthane diamine from α-terpinene demonstrated a two-step method using visible light and catalytic hydrogenation, avoiding hazardous reagents like HCN or HN3 that have dominated other terpene-based diamine syntheses. nih.govresearchgate.net A similar strategy could be envisioned for N-butan-2-ylbenzene-1,4-diamine.

Table 1: Comparison of Potential Synthetic Routes

| Feature | Conventional Route (e.g., Nitration/Reduction) | Proposed Sustainable Route |

|---|---|---|

| Starting Materials | Petroleum-derived benzene (B151609) | Bio-based phenols or cyclohexadienes |

| Key Reagents | Nitrating acids (H₂SO₄/HNO₃), metal reductants (Fe, Sn) | Ammonia, H₂, heterogeneous catalysts |

| Energy Input | Often requires high temperatures and pressures | Potential for photochemistry or lower-temperature catalysis |

| Byproducts | Stoichiometric metallic waste, acidic wastewater | Water, recyclable catalyst |

| Sustainability | Low atom economy, high E-factor | High atom economy, low E-factor |

Advanced Spectroscopic and Mechanistic Investigations at the Molecular Level

A comprehensive understanding of the structure-property relationships of this compound requires detailed investigation at the molecular level. While standard techniques provide basic characterization, advanced spectroscopic methods and mechanistic studies are crucial for elucidating subtle structural nuances and reactivity patterns.

Future research should employ a suite of advanced analytical techniques:

Multi-dimensional NMR Spectroscopy: Techniques like 2D-NOESY and ROESY can be used to determine the preferred solution-state conformation and the spatial relationship between the chiral sec-butyl group and the aromatic ring.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state, as has been vital in characterizing other diamine structures. researchgate.netresearchgate.netresearchgate.net

Vibrational Spectroscopy: Advanced IR and Raman techniques, coupled with theoretical calculations, can probe the nature of the N-H bonds and their involvement in hydrogen bonding networks. researchgate.net

Mechanistic Probes: For reactions involving the diamine, kinetic studies and isotopic labeling can be used to unravel reaction mechanisms, providing insights that are critical for reaction optimization and catalyst design.

Table 2: Advanced Spectroscopic Techniques and Their Potential Insights

| Technique | Information Gained | Research Application |

|---|---|---|

| 2D NMR (NOESY/ROESY) | Through-space proton correlations, solution-state conformation | Understanding steric effects in catalysis and material packing |

| Single-Crystal X-ray Diffraction | Precise bond lengths/angles, solid-state packing, H-bonding | Rational design of crystalline materials (e.g., MOFs) |

| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration, solution-state chiral structure | Quality control for enantioselective synthesis, understanding chiral recognition |

Development of New Chiral Derivatives for Enantioselective Catalysis

The inherent chirality of this compound, stemming from the sec-butyl group, makes it a prime candidate for development as a scaffold for new chiral ligands in asymmetric catalysis. The presence of two distinct nitrogen atoms allows for the creation of C1-symmetric ligands, which can be highly effective in a variety of enantioselective transformations. researchgate.netchemrxiv.org

Future research should focus on:

Ligand Synthesis: Synthesizing new derivatives by reacting the diamine with various electrophiles. For example, condensation with chiral or achiral salicylaldehydes can produce Schiff base (salen-type) ligands. researchgate.net Other possibilities include the formation of diiminophosphoranes or binaphthyl-based structures. researchgate.netrsc.org

Coordination Chemistry: Studying the coordination of these new ligands to a range of transition metals (e.g., Cu, Rh, Pd, Ru, La) to create novel chiral catalysts. rsc.orgnih.gov

Catalytic Screening: Testing the efficacy of these new metal complexes in important enantioselective reactions, such as asymmetric additions, cyclopropanations, and Diels-Alder reactions. chemrxiv.orgresearchgate.netrsc.org The goal would be to achieve high yields and enantiomeric excesses, potentially rivaling established catalyst systems.

Table 3: Proposed Chiral Derivatives for Enantioselective Catalysis

| Derivative Type | Potential Metal Complex | Target Asymmetric Reaction |

|---|---|---|

| Chiral Schiff Base (Salen-type) | Copper(II), Manganese(III) | Epoxidation, Cyclopropanation |

| Diiminophosphorane | Copper(I), Rhodium(II) | Carbene/Nitrene Transfer Reactions |

| Bis-amide/urea | Lanthanum(III), Titanium(IV) | Michael Additions, Aldol Reactions |

Integration into Next-Generation Functional Materials and Devices

The unique combination of a chiral center, an aromatic core, and two reactive amine functional groups makes this compound an attractive monomer for the synthesis of advanced functional materials.

Promising research avenues include:

Chiral Polymers: Use as a monomer in the synthesis of chiral polyamides, polyurethanes, or polyimides. These polymers could possess unique properties such as chiral recognition capabilities for separation science, or interesting chiroptical properties for applications in optical devices and sensors. The general utility of diamines as monomers is well-established. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): Employing the diamine as a chiral organic linker to construct homochiral MOFs. Such materials could be designed for enantioselective separations, asymmetric catalysis, or as sensors for chiral molecules. The ability of diamines to form complexes with metals like zinc is a known pathway to such structures. researchgate.net

Organic Electronics: The p-phenylenediamine (B122844) core is a well-known electron-donating structure. Derivatives of this compound could be explored as chiral hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) or as dopants in organic semiconductors to influence morphology and performance.

Table 4: Potential Functional Materials and Device Applications

| Material Class | Key Property from Diamine | Potential Device Application |

|---|---|---|

| Chiral Polyamides/Polyimides | Chirality, thermal stability | Chiral stationary phases for HPLC, membranes for enantiomeric separation |

| Chiral Metal-Organic Frameworks | Defined porosity, chiral recognition sites | Enantioselective catalysis, sensors for chiral analytes |

| Hole-Transporting Materials | Redox activity, chirality | Circularly Polarized OLEDs (CP-OLEDs), organic photovoltaics |

Computational Approaches for Rational Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new derivatives and materials based on this compound. By modeling the molecule and its potential derivatives, researchers can predict properties and guide synthetic efforts, saving significant time and resources. researchgate.net

Key computational strategies include:

Density Functional Theory (DFT): To calculate optimized geometries, electronic structures, and spectroscopic properties (IR, NMR) of the diamine and its derivatives. researchgate.net DFT can also be used to model transition states in catalytic cycles, providing insight into the origins of enantioselectivity.

Molecular Dynamics (MD): To simulate the conformational behavior of the molecule and its derivatives, particularly in complex environments like a polymer matrix or a solvent box, which is crucial for understanding material properties and reaction dynamics.

Quantitative Structure-Property Relationship (QSPR): To develop statistical models that correlate the structural features of a series of derivatives with their observed properties (e.g., catalytic activity, melting point, solubility). These models can then be used to virtually screen large libraries of candidate molecules for desired characteristics.

Table 5: Computational Methods for Rational Design

| Computational Method | Predicted Properties | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition states, spectroscopic signatures | Catalyst design, mechanistic analysis, material property prediction |

| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, polymer chain packing | Materials science, understanding solvent effects in reactions |

| QSPR / Machine Learning | Catalytic efficiency, material properties (e.g., glass transition temp.) | High-throughput virtual screening, guiding synthetic priorities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-N-butan-2-ylbenzene-1,4-diamine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 1,4-diaminobenzene with butan-2-ylamine under catalytic conditions. Key parameters include:

- Catalysts : Transition metal catalysts (e.g., Pd/C) or acid/base catalysts to facilitate nucleophilic substitution.

- Temperature : 80–120°C to balance reaction kinetics and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic amines.

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm substitution patterns (e.g., aromatic proton splitting in 1,4-disubstituted benzene).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- FTIR : Peaks near 3300 cm (N-H stretch) and 1600 cm (C-N stretch) validate amine functionality .

Q. What are the common chemical reactions involving this compound, and what reagents drive these transformations?

- Methodological Answer :

- Oxidation : KMnO or HO in acidic media yields quinone derivatives.

- Reduction : NaBH or LiAlH reduces imine byproducts to secondary amines.

- Electrophilic Substitution : Halogenation (e.g., Cl/FeCl) introduces halogens at para positions due to directing effects of the amine groups .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) in this compound derivatives be resolved?

- Methodological Answer :

- Use SHELXL for refinement: Apply Hirshfeld rigid-bond tests to validate geometry.

- Analyze thermal displacement parameters (ADPs) to distinguish static disorder from dynamic motion.

- Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Q. What strategies mitigate polymorphism in solid-state forms of this compound derivatives?

- Methodological Answer :

- Crystallization Control : Use seed crystals and slow cooling in ethanol/water mixtures.

- Hirshfeld Surface Analysis : Identify dominant intermolecular interactions (e.g., N-H···N hydrogen bonds) to predict stable polymorphs.

- Temperature-Dependent XRD : Monitor phase transitions between 100–300 K to map stability regimes .

Q. How do steric effects from the butan-2-yl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map steric maps and quantify torsional strain.

- Kinetic Studies : Compare reaction rates with/without bulky substituents using stopped-flow UV-Vis spectroscopy.

- X-ray Topology : Analyze packing diagrams to assess steric hindrance in the crystal lattice .

Q. What experimental and computational approaches validate hydrogen-bonding networks in this compound complexes?

- Methodological Answer :

- X-ray Diffraction : Resolve N-H···π and C-H···O interactions using high-resolution (<1.0 Å) data.

- IR Spectroscopy : Detect low-frequency modes (e.g., 50–200 cm) associated with weak hydrogen bonds.

- MD Simulations : Run AMBER or GROMACS simulations to model dynamic bonding behavior in solution .

Data Analysis & Optimization

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Solvent Correction : Apply IEF-PCM solvation models in computational workflows (e.g., ORCA).

- Conformational Sampling : Use Boltzmann-weighted averaging over multiple low-energy conformers.

- Referencing : Calibrate shifts against TMS or DSS standards in both experimental and simulated data .

Q. What statistical methods are recommended for optimizing synthetic parameters (e.g., catalyst loading, temperature) in high-throughput workflows?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Taguchi or Box-Behnken designs to minimize trial count.

- Machine Learning : Train random forest models on historical reaction data to predict optimal conditions.

- Response Surface Methodology (RSM) : Map yield vs. temperature/catalyst interactions to identify maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.